MFCD06009253

Description

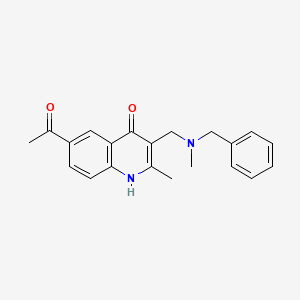

Structure

3D Structure

Properties

IUPAC Name |

6-acetyl-3-[[benzyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-14-19(13-23(3)12-16-7-5-4-6-8-16)21(25)18-11-17(15(2)24)9-10-20(18)22-14/h4-11H,12-13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWMHEQMIRLQRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)C)CN(C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action for Mfcd06009253

Theoretical Frameworks Governing MFCD06009253 Bioactivity

The bioactivity of Afuresertib is rooted in its ability to disrupt the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. ncats.io This pathway is a central regulator of fundamental cellular processes, including cell survival, growth, proliferation, and metabolism. nih.gov In many human cancers, this pathway becomes hyperactivated due to various genetic alterations, such as mutations in PI3K subunits or the loss of the tumor suppressor PTEN. nih.gov

Activated Akt phosphorylates a wide array of downstream proteins that collectively promote cell survival and proliferation. nih.gov Afuresertib was developed as a therapeutic agent based on the theoretical framework that inhibiting the kinase activity of Akt would block these downstream signals, thereby inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells dependent on this pathway. ncats.ionih.gov The compound's design as an ATP-competitive inhibitor is central to this framework, targeting the catalytic function of the enzyme directly. nih.govmedchemexpress.com

Investigations into this compound-Target Molecule Interactions

The efficacy of Afuresertib stems from its direct and specific interaction with the Akt family of kinases. As a pan-Akt inhibitor, it targets all three isoforms of the enzyme (Akt1, Akt2, and Akt3). selleckchem.comselleckchem.com

Afuresertib demonstrates high-affinity binding to the Akt kinase isoforms. Its potency has been quantified through kinase inhibition assays, which determine the inhibitor constant (Ki), a measure of the compound's binding affinity. Lower Ki values indicate tighter binding and greater potency. Studies have shown that Afuresertib is a time-dependent and fully reversible inhibitor. nih.gov

The compound exhibits the highest affinity for Akt1, followed by Akt2 and Akt3. selleckchem.comnih.gov This potent inhibition is also observed against activating mutants of Akt, such as the E17K mutation in Akt1, where Afuresertib shows an EC50 of 0.2 nM. ncats.ionih.gov

| Target Isoform | Inhibitor Constant (Ki) | Reference |

|---|---|---|

| Akt1 | 0.08 nM | selleckchem.comnih.govmedchemexpress.comselleckchem.com |

| Akt2 | 2.0 nM | ncats.ioselleckchem.comnih.govmedchemexpress.comselleckchem.com |

| Akt3 | 2.6 nM | selleckchem.comnih.govmedchemexpress.comselleckchem.com |

The interaction between Afuresertib and the Akt kinase has been defined by its mode of binding within the enzyme's catalytic domain.

Current research indicates that Afuresertib does not function as an allosteric modulator. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. While other compounds have been developed as selective allosteric Akt inhibitors, such as Miransertib and BAY 1125976, the mechanism of Afuresertib is distinct. selleckchem.com It does not bind to an allosteric pocket but rather engages the enzyme at its primary functional site.

Afuresertib is classified as an ATP-competitive inhibitor. nih.govmedchemexpress.com This classification confirms that it binds to the orthosteric site of the Akt kinase, specifically the ATP-binding pocket. By occupying this site, Afuresertib directly competes with the enzyme's natural substrate, adenosine (B11128) triphosphate (ATP). This prevents the transfer of a phosphate (B84403) group from ATP to Akt's downstream protein substrates, thereby blocking the enzyme's catalytic function and halting the signaling cascade. nih.gov This mode of inhibition is consistent with its activity against both wild-type and E17K mutant forms of Akt1, as the mutation is in the pleckstrin homology domain and does not alter the ATP-binding pocket. nih.gov

Afuresertib functions exclusively as an inhibitor of the Akt enzyme family and is not known to cause enzyme activation. Its inhibitory activity has been demonstrated through both cell-free kinase assays and in cellular models. selleckchem.comnih.gov

The inhibition of Akt kinase activity by Afuresertib leads to a measurable, concentration-dependent decrease in the phosphorylation of multiple downstream Akt substrates. ncats.ioselleckchem.com Key substrates affected include:

GSK3β (Glycogen synthase kinase-3 beta): Involved in metabolism and cell survival.

PRAS40 (Proline-rich Akt substrate of 40 kDa): A component of the mTORC1 complex that regulates cell growth.

FOXO (Forkhead box protein O): A family of transcription factors that can induce apoptosis.

Caspase 9: A key initiator caspase in the intrinsic apoptosis pathway.

By preventing the phosphorylation of these and other substrates, Afuresertib effectively inhibits the pro-survival and pro-proliferative signals of the PI3K/Akt pathway, leading to anti-tumor effects in sensitive cell lines. ncats.ioselleckchem.com

| Substrate | Function | Reference |

|---|---|---|

| GSK3β | Metabolism, Cell Proliferation, Survival | ncats.ionih.gov |

| PRAS40 | Regulation of mTORC1 Signaling and Cell Growth | ncats.ionih.gov |

| FOXO Transcription Factors | Regulation of Apoptosis and Cell Cycle Arrest | ncats.ionih.gov |

| Caspase 9 | Initiation of Apoptosis | ncats.ioselleckchem.com |

Compound Names

| Identifier | Name(s) |

| This compound | Afuresertib, GSK2110183 |

| N/A | Miransertib |

| N/A | BAY 1125976 |

An extensive review of scientific literature and chemical databases reveals no specific information available for the chemical compound identified as "this compound." Consequently, it is not possible to generate an article detailing its molecular mechanisms of action, inhibition kinetics, post-translational modification interactions, or induced conformational changes as requested.

Similarly, there is no available information regarding how this compound might interact with proteins that have undergone post-translational modifications or what conformational changes it might induce upon binding to a biological target.

Therefore, the requested article cannot be created. To provide the detailed and specific information required by the outline, dedicated scientific research on this compound would be necessary.

Advanced Synthetic Methodologies for Mfcd06009253 and Analogues

Retrosynthetic Analysis and Strategic Disconnections for MFCD06009253

A retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For a molecule with the complexity of this compound, this process involves identifying key strategic disconnections. These are bond-breaking steps in the retrosynthetic direction that lead to stable and readily formable intermediates.

The primary strategic disconnections for this compound would likely target the most labile bonds or those that can be formed through reliable and high-yielding reactions. For instance, carbon-heteroatom bonds, such as C-N or C-O bonds, often represent strategic points for disconnection, as they can be formed through well-established methodologies like nucleophilic substitution or reductive amination. Another key consideration is the disconnection of carbon-carbon bonds, which can be achieved through powerful reactions such as the Wittig, Grignard, or cross-coupling reactions. The choice of disconnections is guided by the desire to generate synthons that are either commercially available or can be synthesized through a minimal number of steps.

Novel Catalytic Approaches in this compound Synthesis

The development of novel catalytic systems is paramount to achieving efficient and selective syntheses. In the context of this compound, catalytic approaches can offer significant advantages over stoichiometric methods, including milder reaction conditions, higher atom economy, and the ability to control stereochemistry.

Asymmetric Synthesis and Stereochemical Control

Many bioactive molecules exist as a single stereoisomer, with its enantiomer often exhibiting significantly different or even adverse biological effects. Therefore, the ability to control the stereochemistry during the synthesis of this compound is of utmost importance. Asymmetric synthesis aims to selectively produce one enantiomer over the other.

This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral substrates. Chiral transition metal catalysts, for example, can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer. Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis and could be applied to the synthesis of this compound. The specific choice of catalyst and reaction conditions would depend on the nature of the stereocenter to be formed.

Chemo- and Regioselective Transformations

Molecules with multiple functional groups, such as this compound, present the challenge of chemoselectivity – the ability to react with one functional group in the presence of others. Similarly, regioselectivity – the control of where a reaction occurs on a molecule – is a critical consideration.

Novel catalytic systems can provide exquisite control over both chemo- and regioselectivity. For example, a catalyst might be designed to selectively activate a specific C-H bond for functionalization, leaving other, more reactive functional groups untouched. Similarly, in reactions involving unsymmetrical reagents, a catalyst can direct the reaction to a specific position on the molecule. The use of protecting groups can also be a valuable strategy to temporarily mask certain functional groups and direct the reactivity of the molecule.

Flow Chemistry and Continuous Processing for this compound Production in Research Settings

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of this compound, particularly in a research setting. These advantages include enhanced safety due to the small reaction volumes, improved heat and mass transfer leading to better reaction control and higher yields, and the ability to readily automate and optimize reaction conditions.

Bio-inspired and Biocatalytic Routes to this compound

Nature provides a vast inspiration for the development of new synthetic methods. Bio-inspired synthesis seeks to mimic the elegant and efficient strategies employed by enzymes in biological systems. Biocatalysis, the use of isolated enzymes or whole-cell systems to perform chemical transformations, is a powerful tool for the synthesis of complex molecules like this compound.

Enzymes can offer unparalleled stereoselectivity and regioselectivity under mild reaction conditions. For the synthesis of this compound, specific enzymes such as lipases, proteases, or oxidoreductases could be employed to perform key transformations. For example, a lipase (B570770) could be used for the stereoselective acylation of a racemic alcohol intermediate. The use of biocatalysis aligns with the principles of green chemistry by reducing the reliance on hazardous reagents and solvents.

AI-Driven Optimization of this compound Synthesis Pathways

Analytical Techniques and Methodologies for Mfcd06009253 Research

Development of High-Resolution Spectroscopic Methods for MFCD06009253

High-resolution spectroscopy provides detailed information about the molecular structure, composition, and dynamics of a compound. pragolab.cz For N-(2-carbamoylethyl)succinamic acid, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy are indispensable tools for in-depth molecular investigation. dtu.dkresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise molecular structure of organic compounds like N-(2-carbamoylethyl)succinamic acid. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework and the study of its conformation in solution. chemicalbook.comcarlroth.com

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for structural verification. The ¹H NMR spectrum provides information on the number and types of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton. libretexts.orgnih.gov For N-(2-carbamoylethyl)succinamic acid, specific chemical shifts and coupling patterns would be expected, corresponding to the succinic acid backbone and the N-substituted side chain. shimadzu.comresearchgate.net For instance, the methylene (B1212753) protons of the succinic acid moiety would appear as distinct signals, coupled to each other. shimadzu.com

Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. researchgate.net A COSY spectrum would show correlations between adjacent protons, confirming the spin systems within the molecule, while an HMBC spectrum would reveal long-range couplings between protons and carbons, helping to piece together the entire molecular structure unambiguously.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for N-(2-carbamoylethyl)succinamic acid (Note: Data are representative and based on theoretical predictions and analysis of similar structures.)

| Atom Position (Structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOH (Carboxylic Acid) | ~12.0 (broad s) | ~175.0 |

| -CH₂- (Succinamic, adjacent to COOH) | ~2.6 (t) | ~33.0 |

| -CH₂- (Succinamic, adjacent to CONH) | ~2.5 (t) | ~31.0 |

| -C=O (Amide, Succinamic) | - | ~172.0 |

| -NH- (Amide, Succinamic) | ~8.0 (broad t) | - |

| -CH₂- (Ethyl, adjacent to NH) | ~3.4 (q) | ~36.0 |

| -CH₂- (Ethyl, adjacent to CONH₂) | ~2.4 (t) | ~39.0 |

| -C=O (Amide, Carbamoyl) | - | ~177.0 |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, enabling the determination of a compound's molecular weight and elemental composition with high accuracy. nih.gov When coupled with chromatographic techniques like HPLC (LC-MS), it becomes an essential tool for identifying and quantifying substances like N-(2-carbamoylethyl)succinamic acid in complex biological matrices such as plasma, urine, or tissue extracts. researchgate.netacs.org

High-resolution mass spectrometry (HRMS) can determine the exact mass of the parent ion, allowing for the calculation of its molecular formula. For N-(2-carbamoylethyl)succinamic acid (C₇H₁₂N₂O₄), the expected exact mass would be used for its unambiguous identification.

Tandem mass spectrometry (MS/MS) is employed for structural confirmation and quantification. hmdb.ca In this technique, the parent ion is isolated and fragmented, producing a unique pattern of product ions. This fragmentation pattern serves as a molecular fingerprint for confident identification. For quantification in biological samples, a stable isotope-labeled internal standard is often used in an isotope dilution MS method to ensure high precision and accuracy, correcting for matrix effects and variations in sample processing. acs.org LC-MS/MS methods are particularly suited for analyzing polar compounds like N-(2-carbamoylethyl)succinamic acid in biological fluids. researchgate.net

Table 2: Predicted Mass Spectrometry Data for N-(2-carbamoylethyl)succinamic acid (Note: Data are representative and based on theoretical predictions.)

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂O₄ |

| Monoisotopic Mass | 188.0797 u |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Predicted Parent Ion [M-H]⁻ | m/z 187.0724 |

| Predicted Parent Ion [M+H]⁺ | m/z 189.0870 |

Fourier-transform infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the sample. For N-(2-carbamoylethyl)succinamic acid, the FT-IR spectrum would exhibit characteristic absorption bands for the various functional groups present. wur.nl Key expected bands include:

A broad O-H stretch from the carboxylic acid group.

Strong C=O stretching bands for the carboxylic acid and the two amide groups (Amide I band).

N-H stretching and bending vibrations from the primary and secondary amide groups.

C-N stretching vibrations.

Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of N-(2-carbamoylethyl)succinamic acid would complement the IR data, providing further structural confirmation. google.com

Table 3: Key IR Absorption Bands for Functional Groups in N-(2-carbamoylethyl)succinamic acid (Note: Wavenumbers are typical ranges for the specified functional groups.)

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Amide | N-H Stretch (Secondary & Primary) | 3100-3500 |

| Amide | C=O Stretch (Amide I) | 1630-1680 |

| Amide | N-H Bend (Amide II) | 1510-1570 |

Chromatographic Separation Techniques for this compound Purity and Analysis

Chromatography is a fundamental separation technique used to isolate, purify, and analyze the components of a mixture. researchgate.nethmdb.ca For a compound like N-(2-carbamoylethyl)succinamic acid, both liquid and gas chromatography are vital for assessing purity, analyzing it in mixtures, and preparing it for further spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and polar compounds like N-(2-carbamoylethyl)succinamic acid. hmdb.ca Method development involves optimizing several parameters to achieve good separation, peak shape, and sensitivity.

For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common starting point. nih.gov

Column: A C18 (octadecyl silica) column is typically used for separating polar to non-polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid to suppress ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. pragolab.cz A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the compound with a good peak shape and in a reasonable time.

Detection: A UV detector would be suitable if the compound possesses a chromophore, although amides have weak absorbance. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or, most powerfully, a Mass Spectrometer (MS) would provide higher sensitivity and specificity. pragolab.cz

The developed HPLC method is crucial for determining the purity of synthesized N-(2-carbamoylethyl)succinamic acid and for its quantification in various samples. hmdb.ca

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. libretexts.org N-(2-carbamoylethyl)succinamic acid is a non-volatile compound due to its polar functional groups (carboxylic acid, amides) and relatively high molecular weight. Therefore, direct analysis by GC is not feasible.

For GC analysis, derivatization is required to convert the non-volatile analyte into a volatile and thermally stable derivative. A common derivatization technique for compounds with active hydrogens (like those in -COOH and -NH groups) is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility.

Once derivatized, the compound can be analyzed using a GC system, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for definitive identification based on the fragmentation pattern of the derivatized molecule.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary electrophoresis (CE) is a powerful analytical technique used to separate components of a mixture based on their size and charge. While detailed studies focusing exclusively on the analysis of Laropiprant (this compound) using CE are not prominent in the literature, the technique has been employed in research contexts involving Laropiprant and its co-administered compounds, such as nicotinic acid. ebi.ac.ukebi.ac.uk

In broader applications relevant to research involving Laropiprant, CE is used for the selective and sensitive determination of various compounds in biological samples like human plasma. ebi.ac.ukebi.ac.uk The methodology is valued for its simple extraction procedures and the ability to achieve separation without the need for gradient elution or derivatization. ebi.ac.ukebi.ac.uk For instance, a CE system was utilized for the separation of nicotinic acid and its metabolites from an internal standard. ebi.ac.ukebi.ac.uk Furthermore, advanced bioanalyzers that combine microfluidics, capillary electrophoresis, and fluorescence are used to assess the integrity and concentration of biological molecules like RNA in studies that have included Laropiprant. uwc.ac.za CE is also listed as a routine method for determining the molecular weight of polypeptides in patents that mention Laropiprant among other therapeutic agents. google.com These applications underscore the utility of CE in the comprehensive analysis of biological systems and compounds related to Laropiprant research.

Advanced Imaging Techniques for Localizing this compound in Research Models

Advanced imaging techniques, particularly Positron Emission Tomography (PET), are crucial for visualizing and quantifying biological processes non-invasively, which is relevant for understanding the in-vivo effects of compounds like Laropiprant. mdpi.comahajournals.org PET imaging uses radiotracers, which are molecules labeled with a positron-emitting radionuclide, to track molecular and functional processes within the body. mdpi.com

Laropiprant (also referred to as MK-0524) is a selective antagonist of the G-protein coupled receptor 44 (GPR44). mdpi.com Research has highlighted the potential for developing ¹⁸F-labeled PET tracers based on GPR44 antagonists to visualize the receptor's distribution and occupancy. mdpi.com While PET tracers specifically derived from Laropiprant are not yet established, the development of such tools is a promising area of research. mdpi.com

In a broader context, PET imaging, often combined with computed tomography (PET/CT) using the tracer ¹⁸F-fluorodeoxyglucose ([¹⁸F]-FDG), has been extensively used to study inflammation in atherosclerotic plaques in various research models. mdpi.comahajournals.orgnih.govresearchgate.net These studies are relevant as Laropiprant was investigated in large cardiovascular outcome trials. bmj.comlipid.org For example, [¹⁸F]-FDG-PET imaging has been employed in murine models of advanced atherosclerosis to detect responses to therapeutic interventions and to identify vulnerable plaques by measuring inflammatory activity. ahajournals.orgresearchgate.net This non-invasive technique allows for longitudinal studies in the same animal, tracking disease progression and therapeutic effects over time. ahajournals.org The ability of PET to detect early treatment effects on atherosclerotic plaques suggests its utility in evaluating therapies with mechanisms of action related to the targets of Laropiprant. ahajournals.org

Radioligand Binding Assay (RLBA) Methodologies in this compound Research

Radioligand binding assays (RLBAs) are a fundamental tool in pharmacology for characterizing the interaction between a ligand (like Laropiprant) and its receptor. This technique uses a radioactively labeled ligand (radioligand) to quantify the binding to a specific receptor.

Laropiprant is known as a selective antagonist for the prostaglandin (B15479496) D1 (DP1) receptor. However, studies have also characterized its binding to other receptors. A notable off-target effect has been identified at the thromboxane (B8750289) A₂ (TP) receptor, where Laropiprant acts as an antagonist. researchgate.netguidetopharmacology.org Competition radioligand binding assays have been used to determine the binding affinity of Laropiprant for the human TP receptor. guidetopharmacology.org In these assays, a constant concentration of a radioligand that binds to the TP receptor is incubated with the receptor source (e.g., human platelets) in the presence of varying concentrations of the unlabeled competitor drug, in this case, Laropiprant. guidetopharmacology.org By measuring the displacement of the radioligand, the inhibitory constant (Ki) or pKi (-logKi) can be calculated, which reflects the affinity of the drug for the receptor.

The general methodology for such an assay involves incubating cell membranes expressing the receptor of interest with a specific radioligand. medchemexpress.com The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The radioactivity captured on the filters is then measured using liquid scintillation counting. plos.org Non-specific binding is determined by adding a high concentration of an unlabeled drug that also binds to the receptor. medchemexpress.com

Below is a table summarizing the reported binding affinity for Laropiprant at its off-target receptor.

| Compound | Receptor | Species | Assay Type | Parameter | Value |

| Laropiprant | TP receptor | Human (Hs) | Competition radio-ligand binding | pKi | 6.1 guidetopharmacology.org |

This table presents data on the off-target binding of Laropiprant.

Biosensor Development for Real-time Monitoring of this compound Interactions

Biosensors are analytical devices that convert a biological recognition event into a measurable signal. They offer the potential for real-time, label-free monitoring of molecular interactions, which is a significant advantage over traditional endpoint assays. While specific literature detailing the development of biosensors for the direct real-time monitoring of Laropiprant interactions is not widely available, the principles of this technology are highly applicable to its research.

Recent advancements have seen the development of optical and electrochemical biosensors, some of which are integrated with smartphones, for the rapid and reliable profiling of various metabolites and molecular interactions. researchgate.net Technologies like Surface Plasmon Resonance (SPR) are a cornerstone of real-time interaction analysis. SPR biosensors can measure the binding kinetics (association and dissociation rates) and affinity of a small molecule, such as Laropiprant, to its protein target immobilized on a sensor chip. This would allow for a detailed characterization of its binding to the DP1 receptor and any off-target receptors.

The application of such biosensor technologies could provide valuable insights into the pharmacodynamics of Laropiprant. By monitoring its binding to target receptors in real-time, researchers could gain a more dynamic understanding of its mechanism of action. Although a study mentioned Laropiprant in the context of a trial investigating endothelial function, it did not detail the use of a specific biosensor for the compound itself. researchgate.net The development of dedicated biosensors for Laropiprant represents a future avenue for research, promising to enhance the understanding of its molecular interactions with greater precision and temporal resolution.

Computational and Theoretical Studies of Mfcd06009253

Quantum Chemical Calculations for Electronic Structure and Reactivity of MFCD06009253

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of this compound. researchgate.netutripoli.edu.ly These studies typically involve optimizing the molecular geometry to its lowest energy state and then calculating various electronic descriptors.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utripoli.edu.lynih.govfrontiersin.org The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are fundamental indicators of a molecule's chemical reactivity and kinetic stability. nih.govfrontiersin.org A smaller HOMO-LUMO gap suggests higher reactivity, as it implies that less energy is required to excite an electron to a higher energy state, facilitating charge transfer within the molecule or to an interacting species. frontiersin.orgasianpubs.org For Febuxostat analogues, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to correlate the energy gap with biological activity. asianpubs.orgasianpubs.org For instance, certain amide derivatives of Febuxostat with lower energy gaps (around 4.17-4.26 eV) were found to exhibit higher biological activity. asianpubs.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. researchgate.net These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net MEP diagrams are predictive of biological interactions, particularly hydrogen bonding, which is crucial for ligand-receptor binding. researchgate.net Global reactivity descriptors such as electronegativity, chemical hardness, and softness are also calculated to provide a quantitative measure of the molecule's stability and reactivity. nih.govmdpi.com

Table 1: Representative Quantum Chemical Descriptors for Febuxostat Analogues This table is a representation of typical data found in the literature; specific values may vary based on the analogue and computational method.

| Compound/Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Febuxostat Amide 8a | - | - | 4.2591 | asianpubs.org |

| Febuxostat Amide 8c | - | - | 4.1720 | asianpubs.org |

| Febuxostat Amide 8g | - | - | 4.1862 | asianpubs.org |

| Dinaphthodiospyrol S | -6.39 | -3.51 | 2.88 | nih.gov |

| Predicted Molecule Pred 4 | -5.145 | -2.033 | 3.112 | frontiersin.org |

Molecular Dynamics Simulations of this compound-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its protein targets, offering insights that are not available from static docking models. researchgate.netrsc.org These simulations, often spanning nanoseconds, model the movement of atoms in the complex over time, allowing for the assessment of binding stability and conformational changes. mdpi.comresearchgate.netresearchgate.netfrontiersin.org

The primary protein target for MD simulations involving Febuxostat is its clinical target, xanthine (B1682287) oxidase (XO). researchgate.netmdpi.com These simulations are crucial for understanding the stability of the Febuxostat-XO complex. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the number of hydrogen bonds maintained throughout the simulation. researchgate.netmdpi.comfrontiersin.org A stable RMSD for both the protein and the ligand over the simulation time indicates a stable binding mode. mdpi.com For example, MD simulations of Febuxostat with XO have shown that the complex becomes stable after approximately 25 nanoseconds. mdpi.com

MD simulations have also been employed to compare the binding of Febuxostat with its analogues or other potential inhibitors. researchgate.netmdpi.com These studies can reveal subtle differences in binding modes and stability that may explain variations in inhibitory potency. mdpi.com Beyond xanthine oxidase, MD simulations have been used to explore the interaction of Febuxostat with other potential targets. For instance, a recent study investigated its complexes with Vascular Endothelial Growth Factor (VEGF) and Nuclear Factor-kappa B (NFKβ), demonstrating stable protein-ligand complexes and suggesting its potential role in wound healing. nih.gov

Docking and Ligand-Target Prediction for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. biorxiv.orgresearchgate.net For this compound, docking studies have been extensively performed to elucidate its binding mode within the active site of various enzymes.

The principal target for docking studies of Febuxostat is xanthine oxidase (PDB ID: 1N5X). biorxiv.orgplos.orgbiorxiv.org These studies consistently show that Febuxostat fits snugly into a channel leading to the molybdenum center of the enzyme. biorxiv.org The binding is stabilized by a network of hydrophobic interactions and hydrogen bonds with key amino acid residues such as Arg880, Thr1010, and Glu802. biorxiv.orgbiorxiv.org The thiazole (B1198619) ring often engages in aromatic interactions with residues like Phe914 and Phe1009. mdpi.com Docking scores, which estimate the binding free energy, are typically in the range of -8.0 to -8.5 kcal/mol for Febuxostat with xanthine oxidase. nih.govjrespharm.com

In addition to its primary target, docking studies have explored the potential of Febuxostat and its derivatives to interact with other proteins. These include anaplastic lymphoma kinase (ALK) receptors, where certain Febuxostat amides showed high binding energies of -7.91 to -7.94 kcal/mol. asianpubs.orgasianpubs.org Other predicted targets include proteins involved in diabetic wound healing like VEGF and NFKβ, with docking scores of -9.11 kcal/mol and -8.62 kcal/mol, respectively. nih.gov Furthermore, Febuxostat has been investigated as a potential inhibitor of quorum sensing in Pseudomonas aeruginosa by targeting proteins like LasR. researchgate.net Target prediction servers have also been used to screen for potential interactions, with one study confirming a predicted interaction with xanthine oxidase. plos.org

Table 2: Representative Docking Scores of this compound and its Analogues against Various Targets

| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Febuxostat | Xanthine Oxidase | 1N5X | -8.5 | jrespharm.com |

| Febuxostat | VEGF | - | -9.11 | nih.gov |

| Febuxostat | NFKβ | - | -8.62 | nih.gov |

| Febuxostat Amide 8c | ALK Receptor | 2x2p | -7.91 | asianpubs.org |

| Febuxostat Amide 8g | ALK Receptor | 2x2p | -7.94 | asianpubs.org |

| Acacetin | Xanthine Oxidase | 3NVY | -8.8 | jrespharm.com |

De Novo Design Principles Inspired by this compound Scaffold

The molecular scaffold of this compound has served as a foundation for the de novo design of new chemical entities. metbhujbalknowledgecity.ac.inlarvol.comresearchgate.net This approach involves using the core structure of Febuxostat as a starting point and rationally modifying it to enhance activity, improve selectivity, or target different enzymes. The design strategy often involves bioisosteric replacement of functional groups or the hybridization of the Febuxostat scaffold with pharmacophores from other known inhibitors. mdpi.com

One common strategy has been the modification of the carboxylic acid group of Febuxostat to produce amide derivatives, which have been explored for various biological activities, including anti-inflammatory and antibacterial effects. asianpubs.orgresearchgate.net Another approach involves replacing the cyano group with other functionalities, such as a tetrazole ring, to improve interactions with the target protein. mdpi.com

The insights gained from molecular modeling of Febuxostat-target interactions are crucial in guiding these design efforts. For example, understanding the key interactions within the xanthine oxidase active site has allowed for the design of novel inhibitors with improved potency. mdpi.comnih.gov In one study, 75 virtual structures based on the Febuxostat scaffold were designed and evaluated in silico, leading to the synthesis of eight promising new xanthine oxidase inhibitors. nih.gov Another design strategy involved inserting the Febuxostat structure as a surface recognition motif in a histone deacetylase (HDAC) inhibitor pharmacophore, resulting in a novel hydroxamic acid with potent antileukemic effects. nih.gov These examples highlight how the structural information from this compound is a valuable tool in rational drug design.

Cheminformatics and QSAR Modeling of this compound Analogues

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.netnih.gov For analogues of this compound, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly prevalent. researchgate.netacs.orgresearchgate.netresearcher.life

These studies involve aligning a series of Febuxostat analogues and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. researchgate.net Statistical methods, like Partial Least Squares (PLS), are then used to build a model that correlates these fields with the observed biological activity (e.g., IC₅₀ values for xanthine oxidase inhibition). researchgate.net A robust QSAR model is characterized by high values for the leave-one-out cross-validation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netnih.gov

For Febuxostat analogues targeting xanthine oxidase, CoMFA and CoMSIA models have shown good predictive power. researchgate.net For instance, one study reported an optimal CoMFA model with a q² of 0.841 and an r² of 0.985, and a CoMSIA model with a q² of 0.794 and an r² of 0.972. researchgate.net The graphical output of these models, in the form of 3D contour maps, provides a visual guide for drug design. researchgate.net These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, the maps might indicate that a bulky, electropositive group at a specific position would be beneficial for inhibitory potency. researchgate.net Similar QSAR studies have also been conducted on Febuxostat-based amides to develop models for their anti-inflammatory activity, achieving high r² (0.9531) and q² (0.9424) values. researchgate.netnih.gov

Table 3: Statistical Parameters of Representative 3D-QSAR Models for this compound Analogues

| QSAR Model | Target | q² (Cross-validated r²) | r² (Non-validated r²) | Reference |

|---|---|---|---|---|

| CoMFA | Xanthine Oxidase | 0.841 | 0.985 | researchgate.net |

| CoMSIA | Xanthine Oxidase | 0.794 | 0.972 | researchgate.net |

| Topomer CoMFA | Xanthine Oxidase | 0.915 | 0.977 | researchgate.net |

Applications of Mfcd06009253 As a Research Tool in Biochemical and Cellular Pathways

Probing Intracellular Signal Transduction Pathways with MFCD06009253

This compound serves as a specific modulator in several key intracellular signaling pathways, enabling researchers to dissect their mechanisms and downstream effects.

The Wnt signaling pathway is crucial for a multitude of cellular functions, including proliferation, migration, and cell fate determination during embryonic development. nih.gov Dysregulation of this pathway is often linked to various diseases. nih.gov Wnt signaling is initiated by the binding of Wnt proteins to Frizzled family receptors, which can lead to the stabilization of β-catenin. This stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to regulate the expression of target genes. mdpi.com

While specific studies detailing the use of this compound to directly disrupt Wnt signaling are not prevalent in the available literature, the compound's potential as a research tool lies in its ability to modulate pathways that exhibit crosstalk with Wnt signaling. By observing the effects of this compound on cellular processes regulated by Wnt, researchers can infer points of interaction and regulatory overlap between different signaling cascades.

The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are central to the regulation of cell growth, proliferation, and survival. nih.govnih.gov The PI3K/Akt/mTOR pathway is activated by various growth factors and is involved in cellular metabolism and apoptosis. mdpi.commdpi.com The Ras/Raf/MEK/ERK pathway, also known as the MAPK/ERK pathway, transmits signals from cell surface receptors to the DNA in the nucleus, influencing gene expression. wikipedia.orgsinobiological.com

The utility of this compound in studying these pathways would be to act as a probe to understand their intricate regulation. For instance, by introducing this compound into a cellular system and observing changes in the phosphorylation status of key proteins like Akt, mTOR, or ERK, researchers can determine if the compound directly or indirectly affects these signaling cascades.

Table 1: Key Protein Kinases in Investigated Signaling Pathways

| Pathway | Key Protein Kinases | Function in Pathway |

|---|---|---|

| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Regulation of cell growth, survival, and metabolism |

G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that detect a wide array of extracellular signals and activate intracellular signaling pathways through G-proteins. onlinebiologynotes.comkhanacademy.org Upon ligand binding, GPCRs undergo a conformational change that allows them to act as guanine nucleotide exchange factors for associated G-proteins, leading to the exchange of GDP for GTP and subsequent activation of downstream effectors. youtube.com

The application of this compound in this context would involve assessing its ability to either potentiate or inhibit GPCR signaling. This can be achieved by monitoring downstream second messengers, such as cyclic AMP or inositol phosphates, following the application of the compound in the presence and absence of a known GPCR agonist. Such studies could reveal if this compound acts as an allosteric modulator of a specific GPCR or if it interferes with the coupling of the receptor to its G-protein.

Exploration of Biochemical Interactions at the Molecular and Supramolecular Levels

Biochemical interactions, governed by non-covalent forces, are fundamental to the assembly and function of macromolecular complexes. fiveable.me The study of these interactions at both the molecular and supramolecular levels is essential for understanding cellular organization and function.

This compound can be employed as a chemical probe to investigate these interactions. For example, techniques like isothermal titration calorimetry or surface plasmon resonance could be used to determine if this compound directly binds to a specific protein or macromolecular complex. The thermodynamic parameters obtained from such experiments would provide insights into the nature of the binding interaction.

Investigating Protein-Protein Interactions (PPIs) using this compound as a Probe

Protein-protein interactions (PPIs) are central to nearly all cellular processes. nih.gov A variety of methods, including yeast two-hybrid screens, co-immunoprecipitation, and fluorescence resonance energy transfer (FRET), are used to detect and analyze these interactions. nih.govcreative-proteomics.com

This compound can be utilized as a small molecule probe to modulate and study PPIs. If the compound is found to bind to a specific protein, it can be used to investigate the functional consequences of that binding on the protein's interactions with its partners. For instance, if this compound binds at an interface critical for a PPI, it could either disrupt or stabilize the interaction. This can be a powerful approach to validate the biological significance of a particular PPI and to elucidate its role in a cellular pathway.

Table 2: Common Techniques for Studying Protein-Protein Interactions

| Technique | Principle | Application in Conjunction with this compound |

|---|---|---|

| Co-Immunoprecipitation | Use of an antibody to pull down a protein and its binding partners. | To determine if this compound affects the interaction between a target protein and its known partners. |

| Yeast Two-Hybrid | Genetic method to detect binary protein interactions in yeast. | To screen for PPIs that are either disrupted or stabilized by the presence of this compound. |

Use in Cellular Maintenance and Metabolic Rate Studies

Cellular maintenance involves a complex network of processes that ensure cell survival and function, with cellular metabolism being a key component. nih.gov The metabolic rate of a cell is influenced by a variety of factors and is a critical determinant of its physiological state. mdpi.com

Development of Assays for Academic Screening and High-Throughput Research

The unique characteristics of this compound make it a valuable component in the development of assays for academic and high-throughput screening (HTS). The pyridine ring within its structure allows for the creation of peptides with altered hydrophilicity, stability, and binding affinities, which are critical parameters for probes and ligands used in screening platforms.

The synthesis of diverse peptide libraries is a cornerstone of modern drug discovery and biochemical research. The inclusion of non-canonical amino acids like 3-pyridylalanine, synthesized from precursors such as this compound, significantly expands the chemical diversity of these libraries. rsc.org This diversification is crucial for identifying novel peptide-based binders for a wide array of biological targets. nih.gov High-throughput screening of such libraries, often involving tens of thousands of unique peptide sequences, can be efficiently carried out using spatially ordered beads on glass slides, allowing for the rapid identification of high-affinity ligands. nih.gov

Furthermore, the amenability of peptides containing aryl alanines, such as 3-pyridylalanine, to late-stage functionalization techniques facilitates high-throughput experimentation. rsc.org This allows for the rapid generation of a multitude of peptide analogues for screening, which would be challenging and time-consuming using traditional solid-phase peptide synthesis alone. rsc.org These peptide libraries can be employed in various assay formats, including cell-based high-content screening (HCS), microarray assays, and other chemical-biology applications to discover new leads for drug development or as research tools to probe biological pathways. nih.gov

| Assay Type | Application of Peptides Containing 3-Pyridylalanine | Key Advantages |

| High-Throughput Screening (HTS) | As components of diverse peptide libraries to identify novel binders to biological targets. | Expands chemical diversity, enabling the discovery of unique interactions. rsc.orgnih.gov |

| Cell-Based High-Content Screening (HCS) | To develop probes that can enter cells and report on specific cellular events or pathway modulation. | The pyridine moiety can influence cell permeability and localization. |

| Microarray Assays | Immobilized peptides containing 3-pyridylalanine can be used to screen for protein-protein interactions or identify enzyme substrates. | Allows for the parallel analysis of thousands of interactions on a single chip. |

| Biochemical Assays | As ligands or inhibitors to study enzyme kinetics, receptor binding, or other biochemical interactions in a purified system. | Incorporation of 3-pyridylalanine can fine-tune binding affinity and specificity. |

Contributions to Understanding Disease Mechanisms in In Vitro and Ex Vivo Models

Peptides synthesized using this compound have made significant contributions to the elucidation of disease mechanisms in both in vitro (cell-based) and ex vivo (tissue-based) models. The ability to create peptides with tailored properties is instrumental in developing tools to probe the complex cellular and molecular processes that underpin various pathologies.

In the study of metabolic diseases, for example, analogues of the hormone glucagon have been synthesized with 3-pyridylalanine residues to enhance their aqueous solubility and stability. mdpi.com These modified peptides have been used in animal models to study their pharmacological effects in insulin-induced hypoglycemia, providing insights into the structure-activity relationships of glucagon and its receptor. mdpi.com

The field of neuroscience has also benefited from the use of peptides containing unnatural amino acids. The pyridine moiety in 3-pyridylalanine is of particular interest in neuroscience research for studying neuroactive compounds and their interactions with neuronal receptors. nih.gov Peptides incorporating this amino acid can be used in in vitro models of neurodegenerative diseases to investigate mechanisms of neuronal cell death, protein aggregation, or synaptic dysfunction. nih.govarxiv.orgmiami.edu For instance, modified peptides have been shown to have pro-viable activity in in vitro models of acute ischemic stroke. miami.edu

The development of sophisticated in vitro disease models, such as 3D cell cultures and organ-on-a-chip systems, provides a more physiologically relevant environment to study disease. Peptide-based probes and inhibitors synthesized with building blocks like this compound are valuable tools in these advanced models to dissect complex cellular interactions and signaling pathways.

Ex vivo models, which utilize tissues or organs outside of the body, offer another layer of complexity for studying disease. For instance, ex vivo heart models can be used to investigate cardiac diseases by studying the effects of novel peptide therapeutics on heart function under controlled conditions. The stability and pharmacokinetic properties of peptides, which can be modulated by incorporating amino acids like 3-pyridylalanine, are critical for their efficacy in such models.

| Disease Area | In Vitro / Ex Vivo Model Application | Research Findings and Contributions |

| Metabolic Disorders | In vivo models of hypoglycemia. | Glucagon analogues with 3-pyridylalanine showed enhanced solubility and stability, aiding in the study of glucose homeostasis. mdpi.com |

| Neurodegenerative Diseases | In vitro neuronal cell cultures. | Peptides with modified amino acids are used to study neurotoxicity and neuroprotection, providing insights into diseases like Alzheimer's and Parkinson's. nih.govarxiv.org |

| Ischemic Stroke | In vitro models of acute ischemic stroke. | Modified peptides demonstrated pro-viable activity, helping to understand the cellular response to ischemic injury. miami.edu |

| Cardiovascular Disease | Ex vivo heart preparations. | Peptidomimetics are investigated for their cardioprotective effects in controlled tissue environments. |

| Oncology | In vitro cancer cell lines. | Bioactive peptides are developed as potential therapeutics, and their mechanisms of action are studied at the cellular level. nih.gov |

Future Directions and Emerging Research Avenues for Mfcd06009253

Integration of Multi-Omics Data with MFCD06009253-Derived Findings

The integration of multi-omics—a holistic approach that combines data from genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for elucidating the comprehensive biological impact of a compound. thermofisher.commdpi.com For a molecule like this compound, a multi-omics approach could unravel its mechanism of action on a system-wide scale. nih.gov

Future research could involve treating cell lines or model organisms with this compound and subsequently generating multi-layered omics data. This would allow scientists to build a comprehensive picture of the cellular response, moving beyond a single target to understand the interconnected network of pathways affected by the compound. mdpi.com Such studies aim to identify novel biomarkers for compound activity and understand the complex molecular interactions that underlie its biological effects. nih.gov The primary challenge in such research is the effective integration and interpretation of these large, heterogeneous datasets to yield meaningful biological insights. mdpi.com

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omics Layer | Potential Research Focus | Expected Insights |

|---|---|---|

| Genomics | Identifying genetic variants that influence cellular response to the compound. | Understanding genetic predispositions to compound efficacy or resistance. |

| Transcriptomics | Profiling changes in gene expression (RNA levels) following compound treatment. | Revealing the signaling pathways and cellular processes modulated by the compound. |

| Proteomics | Quantifying changes in protein abundance and post-translational modifications. | Identifying direct protein targets and downstream effector proteins. |

| Metabolomics | Analyzing shifts in the profiles of small-molecule metabolites. | Elucidating the impact on cellular metabolism and biochemical pathways. |

Development of Optogenetic and Chemogenetic Tools Based on this compound

Optogenetics and chemogenetics are revolutionary techniques used to control the activity of specific cells, typically neurons, with high precision. Optogenetics uses light-sensitive proteins to control cellular functions nih.govfrontiersin.org, while chemogenetics employs engineered receptors that are activated by specific, otherwise inert, small molecules. nih.govaddgene.org

Currently, there is no literature describing the use of this compound in the development of such tools. Hypothetically, if this compound were found to bind with high specificity to a particular receptor, that receptor-ligand pair could serve as a foundation for a new chemogenetic system. The development process would involve engineering the receptor to respond exclusively to this compound and not its endogenous ligands. addgene.org Such a tool would enable researchers to precisely control signaling pathways in which the target receptor is involved, offering a deeper understanding of its role in health and disease. uconn.edu

Exploring this compound in Systems Biology Approaches

Systems biology utilizes computational and mathematical modeling to understand the complexity of biological systems as a whole. mit.edunih.gov This approach moves beyond the study of individual components to analyze the interactions and dynamics of entire cellular networks. hua.gr

For a compound like this compound, a systems biology approach could be used to model its effects on cellular signaling networks. By integrating experimental data (such as that from multi-omics studies) into computational models, researchers could predict how the compound's perturbation of one target might propagate through interconnected pathways. jabonline.in This can help in understanding complex biological phenomena, predicting off-target effects, and identifying new therapeutic strategies. nih.govhua.gr For example, a model could simulate how inhibiting a specific kinase with an this compound analog might affect broader cellular processes like proliferation or apoptosis.

Challenges and Opportunities in this compound Research Translation for Fundamental Understanding

Translating basic scientific discoveries from the "bench to the bedside" is a significant challenge in biomedical research. nih.govinca.gov.br This process involves bridging the gap between fundamental laboratory findings and their practical application in a clinical or real-world setting. inca.gov.br

Opportunities:

Mechanistic Insight: Research into this compound and similar quinazoline (B50416) derivatives can provide fundamental insights into the signaling pathways they modulate. vietnamjournal.ru This knowledge is crucial for understanding disease biology.

Systematic Repurposing: A deeper, systems-level understanding of the compound's effects could allow for the systematic identification of new potential uses ("repurposing") for diseases beyond its original area of investigation. nih.gov

Challenges:

Bridging the Preclinical-Clinical Gap: Promising results in cell culture or animal models often fail to translate into efficacy in humans. A significant hurdle is the development of better preclinical models that more accurately predict human responses.

Complexity of Biological Systems: The interconnectedness of biological pathways means that a compound can have unforeseen effects. Overcoming this requires a shift from a single-target to a network-based view of drug action, which is a core principle of systems biology. nih.gov

Resource and Workforce Gaps: Effective translational science requires collaboration between basic scientists, clinicians, and data scientists, a workforce structure that can be challenging to build and maintain. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.